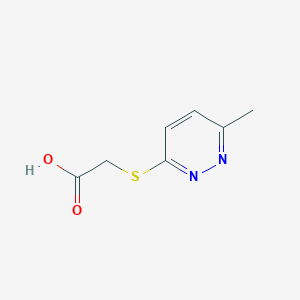![molecular formula C7H12N4 B13341488 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a suitable chloropyridine derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and dichloromethane, with temperature control and pH adjustments to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize commercially available reagents. The process typically includes steps such as hydrazine substitution, cyclization, and purification through crystallization or chromatography . The methods are designed to be cost-effective and efficient, ensuring high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, chloropyridine derivatives, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biochemical pathways . The triazolopyridine core is particularly effective in binding to active sites, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine): Similar in structure but with a pyrazine ring instead of a pyridine ring.
(3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine): Contains a trifluoromethyl group, which enhances its biological activity.
Uniqueness
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is unique due to its specific triazolopyridine core, which offers distinct binding properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H12N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h5-6H,1-4,8H2 |
InChI Key |
PYMYVOZSZZRJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=CN2CC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


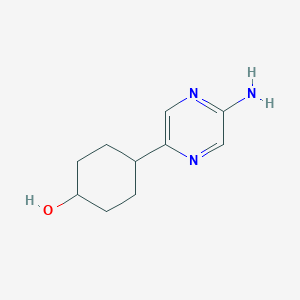
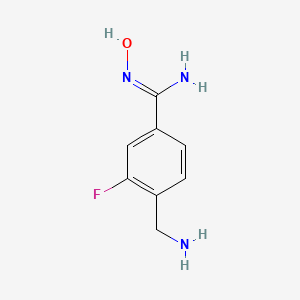
amine](/img/structure/B13341427.png)
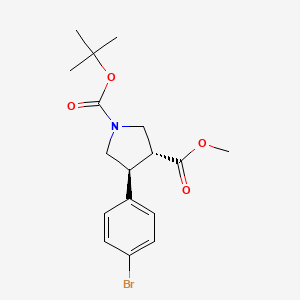
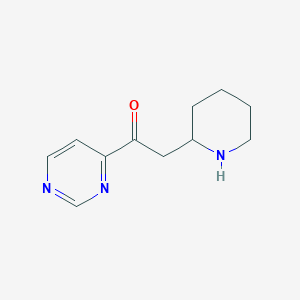
![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

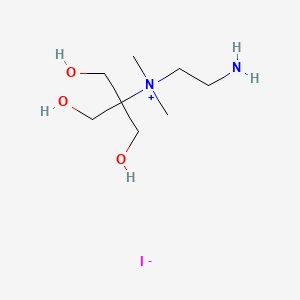
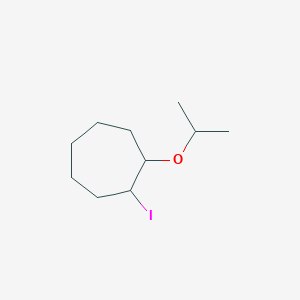
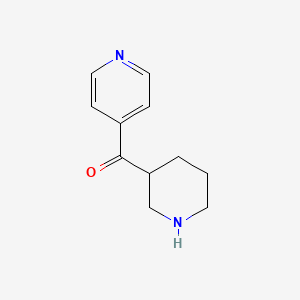
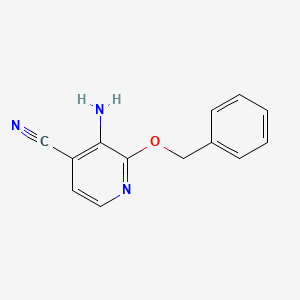
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
